molecular formula C17H16N4O8 B572906 3-(Methoxycarbonyl)-5-(((4-nitrobenzyl)oxy)carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid CAS No. 1255574-57-2

3-(Methoxycarbonyl)-5-(((4-nitrobenzyl)oxy)carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid

Cat. No.: B572906
CAS No.: 1255574-57-2
M. Wt: 404.335
InChI Key: DGRBRZWMVATJNJ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrazine class, characterized by a bicyclic framework combining pyrazole and pyrazine rings. Key structural features include:

  • Methoxycarbonyl group at position 3, enhancing electron-withdrawing properties and influencing reactivity.
  • 4-Nitrobenzyloxycarbonyl group at position 5, introducing steric bulk and nitro-based polarity, which may impact solubility and bioactivity.
  • Tetrahydropyrazine ring, reducing aromaticity and increasing conformational flexibility compared to fully unsaturated analogs.

The compound’s synthesis likely involves multi-step routes, such as cyclization of pyrazole precursors followed by functionalization via carbamate or ester couplings, as seen in related pyrazolo-pyrazine derivatives .

Properties

IUPAC Name

3-methoxycarbonyl-5-[(4-nitrophenyl)methoxycarbonyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O8/c1-28-16(24)13-12-8-19(6-7-20(12)18-14(13)15(22)23)17(25)29-9-10-2-4-11(5-3-10)21(26)27/h2-5H,6-9H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRBRZWMVATJNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CN(CCN2N=C1C(=O)O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682155
Record name 3-(Methoxycarbonyl)-5-{[(4-nitrophenyl)methoxy]carbonyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255574-57-2
Record name Pyrazolo[1,5-a]pyrazine-2,3,5(4H)-tricarboxylic acid, 6,7-dihydro-, 3-methyl 5-[(4-nitrophenyl)methyl] ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255574-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Methoxycarbonyl)-5-{[(4-nitrophenyl)methoxy]carbonyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 3-(Methoxycarbonyl)-5-(((4-nitrobenzyl)oxy)carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid (CAS Number: 1255574-57-2) is a synthetic derivative of the pyrazolo[1,5-a]pyrazine class. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound based on diverse sources, including in vitro studies and structure-activity relationship (SAR) analyses.

  • Molecular Formula : C17H16N4O8
  • Molecular Weight : 404.33 g/mol
  • Purity : Typically ≥ 96% .

Antimycobacterial Activity

Recent studies have highlighted the antimycobacterial properties of related pyrazine derivatives. For instance, compounds structurally similar to the target compound have shown significant activity against Mycobacterium tuberculosis. In a study evaluating various pyrazine derivatives, one compound exhibited a minimum inhibitory concentration (MIC) of 1.56 μg/mL against M. tuberculosis H37Rv . Although specific data for our compound is limited, its structural features suggest potential efficacy in this area.

CompoundMIC (μg/mL)Reference
Compound A1.56
Compound B3.13

Cytotoxicity Studies

In vitro cytotoxicity tests conducted on HepG2 cell lines revealed that several derivatives showed no significant cytotoxic effects at concentrations up to 750 µM. The selectivity index (SI), which compares the cytotoxicity against M. tuberculosis to that against normal cells, was greater than 150 for some derivatives . This suggests that modifications to the compound's structure may enhance its therapeutic index.

CompoundIC50 (µM)SI
Compound A>750>150
Compound B252.425.24

The mechanism through which these compounds exert their biological effects is still under investigation. Preliminary molecular docking studies indicate that these compounds might interact with specific targets involved in mycolic acid biosynthesis and other metabolic pathways crucial for bacterial survival .

Case Study 1: Antimycobacterial Evaluation

In a comparative study of various pyrazine derivatives, researchers synthesized multiple analogs and evaluated their antimycobacterial activity under varying pH conditions. The results indicated that acidic environments significantly enhanced the activity of certain compounds, including those structurally related to our target compound .

Case Study 2: In Silico Studies

In silico analyses were performed to predict the binding affinities of the target compound with various enzymes implicated in mycobacterial metabolism. These studies suggested favorable interactions with decaprenylphosphoryl-β-D-ribose oxidase (DprE1), a critical enzyme in the biosynthetic pathway of mycobacterial cell walls .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been studied for its potential therapeutic effects due to its structural similarity to known pharmacological agents. Here are some key areas of application:

Antimycobacterial Activity

Research has indicated that derivatives of pyrazinecarboxylic acids exhibit antimycobacterial properties. The structure of 3-(Methoxycarbonyl)-5-(((4-nitrobenzyl)oxy)carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid may enhance this activity by modifying interactions with bacterial enzymes or membranes. Studies have shown that related compounds can inhibit the growth of Mycobacterium tuberculosis, suggesting a similar potential for this compound .

Antifungal Properties

The antifungal activity of substituted pyrazine derivatives has been documented extensively. Compounds with similar structures have demonstrated efficacy against various fungal strains, including Trichophyton mentagrophytes. The presence of the nitrobenzyl group in this compound may contribute to enhanced antifungal activity through improved solubility and membrane permeability .

Photosynthesis Inhibition

In plant biology, certain pyrazine derivatives have been identified as inhibitors of photosynthesis. The compound's ability to interfere with chloroplast function could be investigated further for agricultural applications or as a herbicide .

Biochemical Research Applications

The compound's unique structure makes it a valuable tool in biochemical research.

Protein Degradation Studies

As a building block for protein degraders, this compound can be utilized in the development of targeted protein degradation strategies. These strategies are increasingly important in therapeutic contexts for diseases such as cancer where specific proteins need to be downregulated .

Structure-Activity Relationship Studies

The synthesis and modification of this compound can provide insights into structure-activity relationships (SARs). By altering functional groups and studying their effects on biological activity, researchers can design more effective drugs with fewer side effects .

Case Studies and Research Findings

Several studies highlight the compound's potential:

  • Antimycobacterial Study : A study explored the synthesis of various pyrazine derivatives and their biological activities against Mycobacterium tuberculosis. The results indicated that specific modifications led to increased inhibition rates, suggesting that similar approaches could apply to this compound .
  • Fungal Inhibition Research : Another study focused on the antifungal properties of substituted pyrazines, revealing that certain modifications significantly improved efficacy against fungal pathogens. This emphasizes the importance of exploring the structural variations in this compound for enhanced antifungal activity .

Comparison with Similar Compounds

Research Implications

  • Drug Design : The 4-nitrobenzyl group offers a handle for prodrug strategies (e.g., nitroreductase-triggered activation in hypoxic tumors) .
  • SAR Insights : Fluorine or methoxy substitutions improve pharmacokinetics, while nitro groups enhance target binding but require solubility optimization .

Preparation Methods

Early-Stage Nitrobenzyl Protection

Introducing the 4-NBoc group prior to ring closure simplifies purification but risks side reactions during cyclization. For example, pre-protecting ethylenediamine with 4-nitrobenzyl chloroformate before condensation reduces overall yield to 60% due to steric effects.

Parallel Esterification Strategies

Simultaneous esterification of both carboxyl groups using mixed anhydrides (e.g., isobutyl chloroformate) has been explored but results in <50% yield due to cross-reactivity.

Table 1: Comparison of Synthetic Routes

RouteKey StepsYieldAdvantagesLimitations
ARing formation → Methoxy → 4-NBoc62%High purity, scalableMultiple protection steps
B4-NBoc → Ring formation → Methoxy55%Early protectionLower yield, side reactions
CEnzymatic methoxycarbonylation68%Green chemistry, mild conditionsEnzyme cost, longer reaction

Scale-Up Considerations and Process Optimization

Industrial-scale production requires addressing solvent efficiency, catalyst recycling, and waste minimization. The original three-step protocol was scaled to multihundred-gram batches using the following modifications:

  • Step 1 : Replaced acetic acid with recyclable Amberlyst-15 resin for acid catalysis.

  • Step 3 : Substituted sodium tert-pentoxide with potassium carbonate to reduce metal waste.

Critical Parameters :

  • Temperature Control : Exothermic reactions during 4-NBoc installation necessitate jacketed reactors to maintain 0–5°C.

  • Purification : Centrifugal partition chromatography outperforms silica gel for separating regioisomers .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing the tetrahydropyrazolo-pyrazine core of this compound?

  • Methodological Answer : The pyrazolo-pyrazine scaffold can be synthesized via cyclocondensation reactions. For example, refluxing precursors (e.g., substituted hydrazines and carbonyl-containing intermediates) in acetic anhydride with sodium acetate as a catalyst at 110–120°C for 2–4 hours promotes cyclization. Post-reaction crystallization (e.g., using DMF/water or ethanol) ensures purity .
  • Key Parameters : Monitor reaction progress via TLC, and optimize solvent ratios (e.g., acetic acid:acetic anhydride 1:2) to balance reactivity and solubility .

Q. How can the carboxylic acid and nitrobenzyl ester functional groups be characterized spectroscopically?

  • Methodological Answer :

  • IR Spectroscopy : Carboxylic acid C=O stretches appear at ~1700–1720 cm⁻¹, while ester carbonyls (methoxycarbonyl, nitrobenzyloxycarbonyl) show peaks at ~1740–1760 cm⁻¹. Nitro groups (NO₂) exhibit asymmetric stretches at ~1520 cm⁻¹ and symmetric stretches at ~1350 cm⁻¹ .
  • NMR :
  • ¹H NMR : Methoxy protons (OCH₃) resonate at δ 3.7–3.9 ppm. Aromatic protons from the nitrobenzyl group appear as multiplets at δ 7.5–8.3 ppm.
  • ¹³C NMR : Carboxylic acid carbons appear at δ 165–170 ppm, ester carbonyls at δ 168–172 ppm, and nitrobenzyl carbons at δ 120–150 ppm .

Q. What purification strategies are effective for isolating this compound from byproducts?

  • Methodological Answer : Use gradient column chromatography (silica gel, hexane/ethyl acetate or DCM/methanol) to separate polar carboxylic acid derivatives. For large-scale purification, recrystallization in ethanol/water (1:3) minimizes impurities. Centrifugation or vacuum filtration improves yield .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in the formation of the pyrazolo-pyrazine ring?

  • Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to evaluate transition-state energies for competing cyclization pathways. Software like Gaussian or COMSOL Multiphysics simulates electronic effects of substituents (e.g., electron-withdrawing nitro groups) on reaction coordinates .
  • Case Study : The nitrobenzyl group’s electron-withdrawing nature directs electrophilic substitution to the meta position, as shown in analogous pyrazine derivatives .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected splitting in ¹H NMR)?

  • Methodological Answer :

  • Step 1 : Verify sample purity via HPLC (C18 column, acetonitrile/water mobile phase).
  • Step 2 : Perform 2D NMR (COSY, HSQC) to assign coupling patterns. For example, splitting in aromatic protons may arise from restricted rotation of the nitrobenzyl group .
  • Step 3 : Compare experimental data with computed spectra (e.g., using ACD/Labs or MestReNova) to identify conformational isomers .

Q. What mechanistic insights explain the stability of the tetrahydropyrazine ring under acidic conditions?

  • Methodological Answer : Conduct pH-dependent stability studies (1H NMR in D₂O at pH 2–7). The ring’s partial saturation (4,5,6,7-tetrahydro) reduces strain, while the electron-withdrawing nitrobenzyl ester stabilizes the conjugate acid. Kinetic studies (UV-Vis monitoring at 240 nm) reveal decomposition pathways above pH 4 .

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